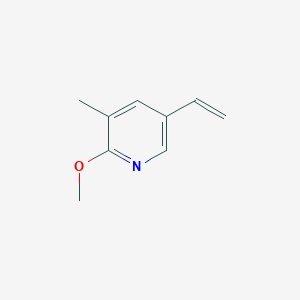
2-Methoxy-3-methyl-5-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methyl-5-vinylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a methoxy group at the second position, a methyl group at the third position, and a vinyl group at the fifth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-5-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3-methylpyridine with a vinylating agent under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-pressure conditions. The use of efficient catalysts and controlled reaction environments ensures the consistent production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-methyl-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, ethyl-substituted pyridines, and various substituted pyridines depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Methoxy-3-methyl-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methyl-5-vinylpyridine involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, while the methoxy and methyl groups influence the compound’s reactivity and stability. The pathways involved in its action include nucleophilic and electrophilic interactions, which are crucial for its various applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-vinylpyridine: Similar structure but lacks the methoxy group.
3-Methyl-5-vinylpyridine: Similar structure but lacks the methoxy group at the second position.
2-Methoxy-5-vinylpyridine: Similar structure but lacks the methyl group at the third position.
Uniqueness
2-Methoxy-3-methyl-5-vinylpyridine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
5-ethenyl-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-4-8-5-7(2)9(11-3)10-6-8/h4-6H,1H2,2-3H3 |
Clave InChI |
WQFDMOCBHKIAJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1OC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


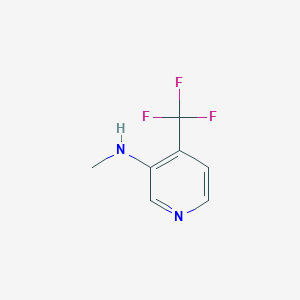
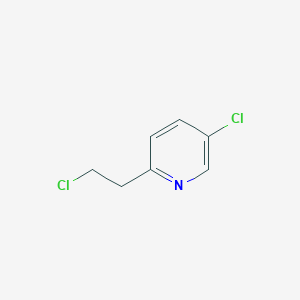

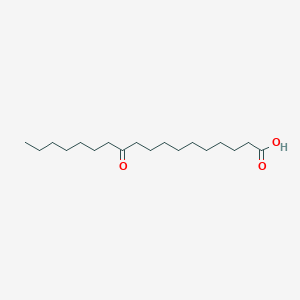
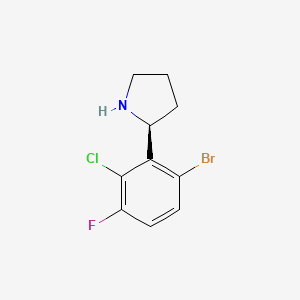
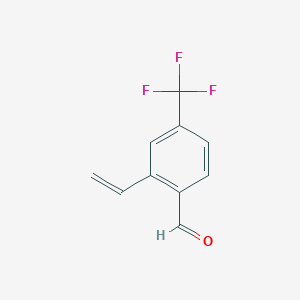


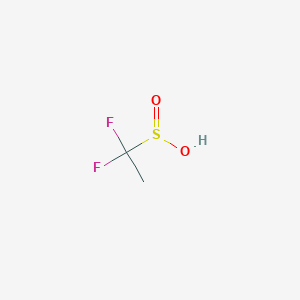

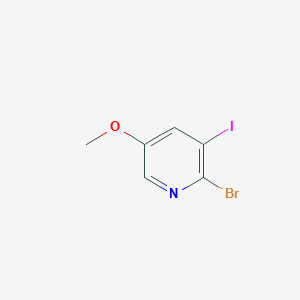
![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)

